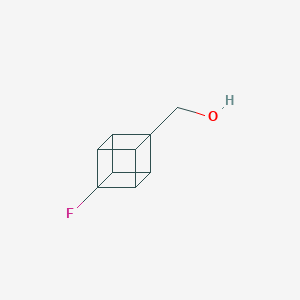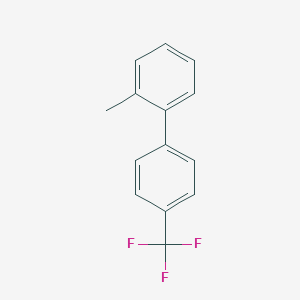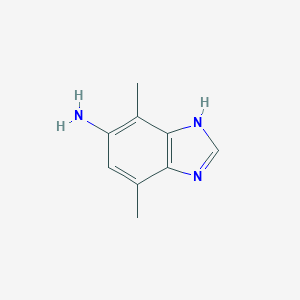
(4-fluorocuban-1-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorocuban-1-yl)methanol is a unique chemical compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms. The presence of a fluorine atom and a methanol group attached to the cubane core makes this compound particularly interesting for various scientific applications. Its molecular formula is C₉H₉FO, and it has a molecular weight of 152.06 g/mol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of cubane with fluorinating agents such as Selectfluor, followed by the treatment with methanol under controlled conditions .
Industrial Production Methods: Industrial production of (4-Fluorocuban-1-yl)methanol is not widely documented, but it would likely involve scalable fluorination techniques and efficient purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced separation technologies could be employed to optimize the production process.
Types of Reactions:
Oxidation: (4-Fluorocuban-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atom in the cubane structure can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of (4-Fluorocuban-1-yl)aldehyde or (4-Fluorocuban-1-yl)carboxylic acid.
Reduction: Formation of (4-Fluorocuban-1-yl)alkane.
Substitution: Formation of various substituted cubane derivatives.
Mecanismo De Acción
The mechanism of action of (4-Fluorocuban-1-yl)methanol is not well-documented, but it is likely to involve interactions with specific molecular targets due to its unique cubane structure. The fluorine atom and methanol group may play roles in binding to enzymes or receptors, influencing biological pathways and exerting specific effects.
Comparación Con Compuestos Similares
Cubane: The parent compound of (4-Fluorocuban-1-yl)methanol, known for its high energy density and stability.
Fluorocubane: Similar to (4-Fluorocuban-1-yl)methanol but without the methanol group.
Methanol-substituted Cubanes: Compounds with different substituents on the cubane core.
Uniqueness: (4-Fluorocuban-1-yl)methanol is unique due to the combination of a fluorine atom and a methanol group on the cubane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4-fluorocuban-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXBKWQVYSGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)






